6,6-Difluorobicyclo[3.1.0]hexan-3-amine
Overview
Description
6,6-Difluorobicyclo[3.1.0]hexan-3-amine is a useful research compound. Its molecular formula is C6H9F2N and its molecular weight is 133.14 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It has been incorporated into analogs of maraviroc, a marketed anti-hiv drug . Maraviroc works by blocking the CCR5 co-receptor on the surface of certain immune cells, preventing HIV from entering these cells . Therefore, it is possible that 6,6-Difluorobicyclo[3.1.0]hexan-3-amine may interact with similar targets.
Mode of Action
As a potential analog of Maraviroc, it might interact with the CCR5 co-receptor, preventing the entry of HIV into immune cells .
Biochemical Pathways
If it acts similarly to Maraviroc, it could be involved in the HIV life cycle, specifically the viral entry process .
Result of Action
If it acts similarly to Maraviroc, it could prevent HIV from entering immune cells, thereby inhibiting the progression of the infection .
Biochemical Analysis
Biochemical Properties
6,6-Difluorobicyclo[3.1.0]hexan-3-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. The compound’s rigid bicyclic structure allows it to act as a mimetic for other cyclohexane derivatives, potentially influencing enzyme activity and protein conformation. Studies have shown that this compound can interact with various enzymes, including cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the enzyme’s active site and affect its catalytic efficiency .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By binding to these receptors, this compound can modulate downstream signaling cascades, leading to changes in gene expression and cellular metabolism. Additionally, the compound has been shown to affect the proliferation and differentiation of various cell types, including cancer cells and stem cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the inhibition of specific enzymes by binding to their active sites. This binding can prevent substrate access and thus inhibit the enzyme’s activity. Furthermore, this compound can interact with transcription factors, leading to changes in gene expression. These interactions often involve the formation of hydrogen bonds and van der Waals forces, which stabilize the compound within the binding pocket of the target protein .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity. These effects are often dose-dependent and can vary based on the specific cell type and experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models have been investigated to understand its potential therapeutic applications and toxicity. At low doses, the compound has been shown to have beneficial effects on metabolic processes and cellular signaling. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with key metabolic enzymes and the accumulation of toxic metabolites .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to drug metabolism. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The presence of fluorine atoms in the compound can also affect its metabolic stability and the formation of reactive intermediates .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its biological activity. The compound has been found to localize primarily in the cytoplasm and the nucleus, where it can interact with various biomolecules. Targeting signals and post-translational modifications, such as phosphorylation, can direct this compound to specific subcellular compartments, thereby modulating its activity and function .
Biological Activity
6,6-Difluorobicyclo[3.1.0]hexan-3-amine, also known as rac-(1R,3S,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-amine hydrochloride, is a bicyclic amine compound notable for its unique molecular structure and potential therapeutic applications. Its molecular formula is C6H9F2N, with a molecular weight of 133.14 g/mol. The incorporation of fluorine atoms enhances its chemical stability and biological activity, making it a subject of interest in medicinal chemistry and organic synthesis.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including viral proteins and cellular receptors involved in viral replication. Preliminary studies suggest that this compound may exhibit antiviral properties, particularly against respiratory viruses such as human respiratory syncytial virus (hRSV). The mechanism likely involves binding to viral proteins or host cell receptors, inhibiting viral replication and potentially enhancing the efficacy of existing antiviral therapies .
Biological Activity Studies
Research has indicated several key areas where this compound shows promise:
- Antiviral Properties : Initial findings suggest that the compound may effectively inhibit the replication of hRSV by interacting with viral proteins .
- Binding Affinity : Interaction studies have highlighted its binding affinity to various biological targets, which is crucial for understanding its mechanism of action and potential therapeutic effects .
Table 1: Summary of Biological Activities
Activity Type | Description |
---|---|
Antiviral | Inhibits replication of hRSV; potential interaction with viral proteins |
Binding Affinity | Interaction with enzymes and receptors; critical for therapeutic applications |
Case Studies
A recent study evaluated the compound's effectiveness as a rigidified analog in the development of Maraviroc analogs, which are designed to block HIV entry into cells. The study utilized in silico methods to assess the biological activity of these compounds, indicating that structural modifications could enhance their efficacy against HIV .
Another research effort focused on the synthesis of bicyclo[3.1.0]hexanes using advanced cycloaddition techniques, which may lead to new derivatives with improved biological properties . These studies underscore the versatility and potential applications of this compound in drug development.
Comparative Analysis
To better understand the uniqueness of this compound in comparison to similar compounds, a comparison table has been created:
Table 2: Comparison with Similar Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
rac-(1R,5S)-bicyclo[3.1.0]hexan-6-amine hydrochloride | C6H10ClN | Lacks fluorination; different stereochemistry |
rac-(1R,5S)-2,2-difluorobicyclo[3.1.0]hexan-6-amine | C6H10F2N | Contains different fluorination pattern |
rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride | C6H10ClN | Different position for amine group |
Properties
IUPAC Name |
6,6-difluorobicyclo[3.1.0]hexan-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N/c7-6(8)4-1-3(9)2-5(4)6/h3-5H,1-2,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCZPSZRXWBDBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1C2(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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